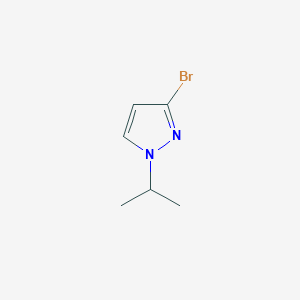

3-bromo-1-(propan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVGXZORKKMNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-35-6 | |

| Record name | 3-bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Analysis and Theoretical Framework

Systematic Nomenclature of 3-bromo-1-(propan-2-yl)-1H-pyrazole

The formal name of the compound, this compound, is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name clearly defines the molecular structure:

Pyrazole (B372694) : The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known as a pyrazole ring.

1H-pyrazole : This indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom or a substituent.

3-bromo : A bromine atom is attached to the carbon atom at the third position of the pyrazole ring.

1-(propan-2-yl) : An isopropyl group (also known as a propan-2-yl group) is attached to the nitrogen atom at position 1 of the pyrazole ring.

Alternative names for this compound include 3-bromo-1-isopropyl-1H-pyrazole. chemicalbook.comchemshuttle.com The Chemical Abstracts Service (CAS) has assigned the number 1354706-35-6 to this specific compound. chemicalbook.comchemshuttle.com

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound consists of a planar pyrazole ring to which a bromine atom and an isopropyl group are attached. The pyrazole ring itself is a five-membered heterocycle with sp2-hybridized carbon and nitrogen atoms, resulting in a planar geometry. chemicalbook.com

While the core pyrazole ring is planar, the molecule as a whole does not possess any chiral centers. Therefore, it does not exhibit enantiomerism or diastereomerism. The isopropyl group attached to the nitrogen atom can rotate, leading to different conformational isomers, which will be discussed in a later section.

Electronic Structure Analysis of the Pyrazole Ring System

The pyrazole ring is an aromatic system containing 6 π-electrons, which are delocalized over the five ring atoms. This delocalization contributes to the stability of the ring. The presence of two nitrogen atoms in the ring influences the electron density distribution. The nitrogen at position 2 (N2) is considered "pyridine-like" with its lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, contributing to the basicity of the molecule. The nitrogen at position 1 (N1), to which the isopropyl group is attached, is "pyrrole-like," with its lone pair participating in the aromatic sextet. chemicalbook.comorientjchem.org

The presence of the electronegative bromine atom at the C3 position and the two nitrogen atoms significantly impacts the electron density around the ring. The nitrogen atoms pull electron density from the carbon atoms, making the C3 and C5 positions relatively electron-deficient. chemicalbook.commdpi.com Conversely, the C4 position tends to be more electron-rich, making it susceptible to electrophilic attack. chemicalbook.com

Conformational Analysis of the N-Isopropyl Moiety

The N-isopropyl group attached to the pyrazole ring is not fixed in a single orientation and can rotate around the C-N single bond. This rotation gives rise to different conformers, which are spatial arrangements of the atoms that can be interconverted by rotation about single bonds. pressbooks.pub The stability of these conformers is influenced by steric interactions between the isopropyl group and the substituents on the pyrazoler ring.

The two primary conformations of the isopropyl group relative to the pyrazole ring are the "syn" and "anti" (or "cis" and "trans") conformations, where the C-H bond of the isopropyl group is either eclipsing or bisecting the N1-N2 bond of the pyrazole ring. The relative energies of these conformers can be determined using computational chemistry methods and spectroscopic techniques like Nuclear Magnetic Resonance (NMR). Studies on similar N-alkylpyrazoles have shown that the steric bulk of the alkyl group and any substituents on the pyrazole ring can influence the preferred conformation. nih.gov

Synthetic Methodologies for 3 Bromo 1 Propan 2 Yl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Synthesis

The formation of the pyrazole core is the foundational step in the synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole. Two principal strategies, cycloaddition and condensation reactions, are widely employed for constructing this five-membered aromatic heterocycle.

Cycloaddition Reactions for Pyrazole Core Formation

[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered rings like pyrazoles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One of the most common approaches involves the reaction of a diazo compound with an alkyne. The 1,3-dipolar cycloaddition of a diazoalkane to an alkyne proceeds readily upon heating and can afford high yields of the corresponding pyrazole. nih.govwikipedia.org For the synthesis of a 1-substituted pyrazole, a substituted diazo compound can be reacted with an appropriate alkyne. The regioselectivity of this reaction, which dictates the final substitution pattern of the pyrazole, is a critical consideration. wikipedia.org

Another important 1,3-dipolar cycloaddition strategy utilizes nitrile imines as the 1,3-dipole. These reactive intermediates can be generated in situ and react with alkynes or alkene derivatives to form pyrazoles. jocpr.com For instance, the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. jocpr.com The use of an alkyne surrogate, such as an alkene with a leaving group, can also facilitate these cycloadditions. jocpr.com

| Dipole | Dipolarophile | Conditions | Product | Yield | Ref. |

| Diazo(phenyl)methane | Alkyne | Air oxidation | Pyrazole | - | nih.gov |

| Nitrile imine | α-bromocinnamaldehyde | Basic | 1,3,4,5-tetrasubstituted pyrazole | Good | jocpr.com |

| Diazo compound | trans-diethyl glutaconate | - | 1-pyrazoline | - | nih.gov |

Condensation Reactions for Pyrazole Ring Closure

The condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent is a classic and widely used method for pyrazole synthesis. This approach is often referred to as the Knorr pyrazole synthesis.

To synthesize a 1-substituted pyrazole such as the 1-isopropyl derivative, isopropylhydrazine would be the hydrazine component of choice. The reaction of isopropylhydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a β-ketoester, leads to the formation of the pyrazole ring through a sequence of condensation and cyclization steps. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomeric products. However, the reaction conditions can often be tuned to favor the desired isomer. For instance, the use of arylhydrazine hydrochlorides in the reaction with trichloromethyl enones has been shown to favor the formation of the 1,3-regioisomer. rsc.org

The reaction of α,β-unsaturated ketones and aldehydes with hydrazines also provides a route to pyrazoles, typically proceeding through a pyrazoline intermediate which is then oxidized. youtube.com

| Hydrazine | 1,3-Dicarbonyl/Equivalent | Conditions | Product | Yield | Ref. |

| Hydrazine hydrate | 3-[bis(diaryl)methyl]chromones | Refluxing ethanol | 4-[bis(diaryl)methyl]-3(5)-(2-hydroxyphenyl)pyrazoles | - | fu-berlin.de |

| Phenylhydrazine | 1,3-dicarbonyl compounds | Acid catalyst | Polysubstituted pyrazoles | Good to moderate | jocpr.com |

| Arylhydrazine hydrochlorides | Trichloromethyl enones | Alcohol, reflux | 1,3-regioisomer of carboxyalkyl pyrazoles | 37-97% | rsc.org |

Regioselective Bromination Approaches at the C3 Position

Achieving bromination specifically at the C3 position of the pyrazole ring is a significant challenge due to the inherent electronic properties of the pyrazole nucleus, which generally favor electrophilic substitution at the C4 position. Therefore, direct bromination often requires strategic approaches to override this natural reactivity.

Selection of Brominating Agents and Reaction Conditions

Several strategies have been developed to achieve C3-bromination. One effective method involves a three-step sequence: condensation of a suitable starting material with a hydrazine, followed by halogenation, and then oxidation. semanticscholar.orgfrontiersin.org For example, the condensation of crotonates or β-chloro carboxylic acids with hydrazines can yield precursors that, upon halogenation and subsequent oxidation, provide 3-halopyrazoles with good regiocontrol. semanticscholar.org

Another powerful technique is directed ortho-metalation. In this approach, a directing group on the pyrazole ring facilitates deprotonation at the adjacent C5 or C3 position by a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with an electrophilic bromine source, such as elemental bromine or a compound like 1,2-dibromoethane, to install the bromine atom at the desired position. organic-chemistry.org For a 1-substituted pyrazole, deprotonation typically occurs at the C5 position. To achieve C3-bromination, one might start with a pyrazole that is already substituted at C5 or utilize a protecting group strategy.

A synthetic route starting from 3-aminocrotononitrile (B73559) involves a sequence of cyclization with hydrazine, bromination, oxidation, and condensation to yield 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, demonstrating a successful C3-bromination strategy. youtube.com

Mechanistic Pathways of C3-Bromination

The mechanism of C3-bromination often deviates from the standard electrophilic aromatic substitution pathway. In the case of directed ortho-metalation, the regioselectivity is controlled by the coordination of the organolithium base to a directing group on the pyrazole ring, leading to deprotonation at the sterically accessible and electronically favorable adjacent position. The subsequent reaction with an electrophilic bromine source is a straightforward quenching of the organometallic intermediate.

In the multi-step sequence involving halogenation and oxidation, the initial pyrazoline or pyrazolidinone intermediate is first halogenated. The position of halogenation is dictated by the reactivity of the intermediate's C-H bonds. Subsequent oxidation then leads to the aromatic 3-bromopyrazole. The regioselectivity is therefore established in the halogenation step of the non-aromatic precursor.

Functionalization at the N1 Position with Isopropyl Group

The final step in the synthesis of this compound is the introduction of the isopropyl group at the N1 position of the pyrazole ring. This can be achieved either by starting with isopropylhydrazine to form the ring or by alkylating a pre-formed 3-bromopyrazole.

Direct N-alkylation of a 3-bromopyrazole with an isopropyl halide (e.g., isopropyl bromide or iodide) is a common method. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion, which then acts as a nucleophile and attacks the isopropyl halide in an SN2 reaction. The use of a bulky alkylating agent like an isopropyl group can sometimes lead to a mixture of N1 and N2 isomers, although steric hindrance from the C3-bromo substituent would be expected to favor alkylation at the less hindered N1 position.

Alternative methods for N-alkylation include the Mitsunobu reaction and transition-metal-catalyzed processes. semanticscholar.org More recently, enzymatic methods have been developed for the highly regioselective N-alkylation of pyrazoles, offering a green and efficient alternative to traditional chemical methods. nih.gov

A specific synthesis of 1-isopropyl-1H-pyrazole-5-boronic acid pinacol (B44631) ester has been reported, starting from 1-isopropyl-1H-pyrazole. semanticscholar.org This indicates that the 1-isopropyl-1H-pyrazole precursor is accessible and can be synthesized and then subsequently brominated, likely via a directed metalation approach at the C5 position followed by functional group manipulation if C3 bromination is the ultimate goal.

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Ref. |

| 4-chloropyrazole | phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux, 24h | N-alkylated product | 77% | semanticscholar.org |

| Pyrazoles | Haloalkanes | Engineered enzymes | - | - | N-alkyl pyrazoles | >99% regioselectivity | nih.gov |

| 1-isopropyl-1H-pyrazole | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | n-butyllithium | Tetrahydrofuran | -60°C to -35°C | 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 77% | semanticscholar.org |

Direct N-Alkylation Strategies

A primary and straightforward method for the synthesis of this compound involves the direct N-alkylation of the 3-bromo-1H-pyrazole precursor. This strategy is predicated on the reaction of the pyrazole ring's nitrogen atom with an isopropyl-containing electrophile.

The reaction typically proceeds by deprotonating 3-bromo-1H-pyrazole with a suitable base to form the corresponding pyrazolate anion. This anion then acts as a nucleophile, attacking an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the regioselectivity of the alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH), while solvents like dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are frequently employed.

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. The pyrazolate anion has two nucleophilic nitrogen atoms, which can lead to the formation of two different isomers: 3-bromo-1-isopropyl-1H-pyrazole and 5-bromo-1-isopropyl-1H-pyrazole. However, in the case of 3-bromo-1H-pyrazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the outcome to a single desired N-alkylated product. chemscene.com

Table 1: Reaction Conditions for Direct N-Alkylation

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Starting Material | 3-bromo-1H-pyrazole | Provides the pyrazole core. |

| Alkylating Agent | 2-bromopropane, 2-iodopropane | Introduces the isopropyl group. |

| Base | NaH, K2CO3, KOH | Deprotonates the pyrazole N-H. |

| Solvent | DMF, Acetonitrile, Acetone | Solubilizes reactants and influences reactivity. |

| Temperature | Room temperature to reflux | Controls reaction rate. |

Introduction of the Isopropyl Group via Precursor Modification

An alternative to direct alkylation is to introduce the isopropyl group before the formation or bromination of the pyrazole ring. This can be achieved through several pathways.

One such method involves the cyclocondensation reaction between isopropylhydrazine and a suitable three-carbon electrophilic synthon. For instance, reacting isopropylhydrazine with a β-dicarbonyl compound or its equivalent, which is pre-functionalized with a bromine atom or a group that can be later converted to bromine, will construct the pyrazole ring with the isopropyl group already at the N1 position. Classical pyrazole synthesis often involves the reaction of a hydrazine with a 1,3-dielectrophile. chim.itorganic-chemistry.org

Another strategy is to start with 1-isopropyl-1H-pyrazole and introduce the bromine atom at the 3-position via an electrophilic bromination reaction. Reagents such as N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent can be used for this purpose. The reactivity and regioselectivity of this bromination are governed by the electronic properties of the pyrazole ring, which is activated towards electrophilic substitution by the N-isopropyl group.

A general three-step method for preparing 3-halopyrazoles has been described which involves the condensation of hydrazines with compounds like crotonates, followed by halogenation and an oxidation step to yield the final aromatic pyrazole. acs.org This approach allows for the incorporation of the N-substituent from the start of the synthetic sequence.

Convergent and Linear Synthetic Routes to the Compound

The synthesis of this compound can be analyzed in terms of convergent and linear strategies. wikipedia.org

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of steps to arrive at the final product. wikipedia.org An example of a linear route to the target compound is:

Synthesis of pyrazole from precursors.

Bromination of the pyrazole ring to give 3-bromo-1H-pyrazole. guidechem.com

N-alkylation with an isopropyl halide to yield this compound.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined (coupled) in the later stages. wikipedia.orguniurb.it For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of isopropylhydrazine.

Fragment B Synthesis: Preparation of a brominated 1,3-dielectrophilic synthon (e.g., a brominated β-diketone).

Coupling: Reaction of Fragment A and Fragment B to form the final product in a single cyclocondensation step.

Optimization of Synthetic Parameters for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of reactants, catalysts, solvents, temperature, and reaction time. researchgate.netresearchgate.net

For the direct N-alkylation route, optimization may involve:

Base Screening: Comparing different bases (e.g., strong non-nucleophilic bases like NaH vs. weaker bases like K2CO3) to find the best balance between reaction rate and side reactions.

Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly affect the nucleophilicity of the pyrazolate anion and the solubility of the reactants.

Temperature Control: Adjusting the temperature can influence the reaction rate and prevent the decomposition of reactants or products. Lower temperatures may favor higher selectivity, while higher temperatures can increase the reaction speed.

For precursor modification routes involving cyclocondensation, optimization might focus on:

Catalyst: The use of acid or base catalysts can be critical for promoting the condensation and subsequent cyclization/dehydration steps.

Stoichiometry: Precise control over the molar ratios of the hydrazine and the 1,3-dielectrophile is necessary to avoid side products.

Removal of Water: In many condensation reactions, removing the water formed as a byproduct (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.

A patent related to the synthesis of a structurally similar compound, ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylate, highlights the importance of controlling reaction parameters. In an oxidation step to form the pyrazole ring from a pyrazoline, factors like the rate of addition of reactants and temperature were carefully controlled to improve yield and safety, achieving a yield of approximately 88%. google.com

Table 2: Example of Optimization Parameters for Pyrazole Synthesis

| Parameter | Variation | Observed Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | None vs. Acid (e.g., H2SO4) | Acid catalysis often accelerates cyclization. google.com |

| Temperature | 60 °C vs. Reflux | Higher temperatures increase reaction rate but may lead to side products. google.com |

| Solvent | Water vs. Acetonitrile | Solvent choice affects solubility and reaction mechanism. researchgate.net |

| Base (for alkylation) | K2CO3 vs. NaH | Stronger bases like NaH can lead to faster but less controlled reactions. |

Purification and Isolation Techniques for the Target Compound

Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. Common techniques for the purification of this compound include:

Extraction: The reaction mixture is typically subjected to a workup procedure, which often involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine and dried.

Column Chromatography: This is a highly effective method for separating the target compound from impurities. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase.

Crystallization: If the compound is a solid, crystallization can be an excellent final purification step. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor. A patent for a related pyrazole derivative mentions crystallization from a solvent mixture after stripping the initial solvent as a key purification step to obtain a product with 97% assay. google.com

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be used for purification.

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities.

Reactivity and Mechanistic Investigations of 3 Bromo 1 Propan 2 Yl 1h Pyrazole

Reactions Involving the C3-Bromo Substituent

The bromine atom at the C3 position of the pyrazole (B372694) core is the principal site of reactivity, enabling the introduction of a wide array of substituents. The electron-rich nature of the pyrazole ring influences the conditions required for these transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This mechanism typically requires the aromatic ring to be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The pyrazole ring itself is an electron-rich aromatic system. For 3-bromo-1-(propan-2-yl)-1H-pyrazole, the absence of potent electron-withdrawing groups directly on the pyrazole ring makes it generally unreactive towards traditional SNAr reactions under standard conditions. The inherent electron density of the ring system disfavors the formation of the necessary anionic intermediate. wikipedia.orgmasterorganicchemistry.com Consequently, direct displacement of the C3-bromide by common nucleophiles is not a readily accessible synthetic route without significant activation of the pyrazole ring or the use of exceptionally strong nucleophiles under harsh conditions. libretexts.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for the functionalization of this compound. These reactions utilize a metal catalyst, typically palladium, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com This reaction is noted for the stability and low toxicity of the boron reagents. nih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

The general catalytic cycle involves the oxidative addition of the bromopyrazole to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.govrsc.org

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Arylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | Moderate to High |

| Heteroarylboronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | Toluene/H₂O | Good |

| p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ (2 equiv.) | Dioxane | Moderate |

| Various aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | Cs₂CO₃ | 1,4-Dioxane | Good to Excellent |

Table 1: Representative examples of Suzuki-Miyaura coupling reactions with this compound analogues. Data compiled from studies on similar 3-bromopyrazole systems. nih.govrsc.orgnih.gov

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles from this compound.

The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where the copper acetylide is formed and then transmetalated to the palladium center. researchgate.net Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org

| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Yield (%) |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | Good to High |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | n-BuNH₂ | Toluene | Good |

| Various Substituted Acetylenes | PdCl₂(PPh₃)₂ / CuI | Amine | Various | Good to Excellent |

Table 2: Representative conditions for Sonogashira coupling reactions involving 3-bromopyrazole substrates. wikipedia.orgresearchgate.netresearchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. libretexts.orgwikipedia.org The reaction of this compound with various organostannanes, such as vinyltributyltin or aryltributyltin, provides a pathway to vinylated or arylated pyrazoles. The choice of palladium catalyst and ligand can influence the chemoselectivity, especially in substrates with multiple reactive sites. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel catalyst. acs.orgnih.gov Organozinc reagents are generally more reactive than their boron or tin counterparts. This method is highly effective for C(sp³)-C(sp²) bond formation, allowing for the coupling of secondary alkylzinc halides with this compound. nih.gov The development of specialized ligands has been crucial in suppressing side reactions like β-hydride elimination and achieving high yields of the desired branched products. nih.gov

| Coupling Type | Organometallic Reagent | Catalyst System | Key Features |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerant of many functional groups; toxic reagents. |

| Stille | (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ | Highly selective for C-Br bond coupling. |

| Negishi | R-ZnX | Pd(OAc)₂ / CPhos | Effective for coupling secondary alkyl groups. |

| Negishi | Isopropylzinc bromide | Pd(OAc)₂ / SPhos | Good selectivity for branched vs. linear product. |

Table 3: General conditions and features of Stille and Negishi couplings for 3-bromopyrazole systems. wikipedia.orgnih.govnih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene in the presence of a base. beilstein-journals.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl and heteroaryl halides. The reaction with this compound and an alkene, such as an acrylate (B77674) or styrene, would lead to the formation of a C3-alkenyl pyrazole. The reaction typically shows a high preference for trans selectivity in the product. organic-chemistry.org For bromo-heteroarenes, which can be prone to dehalogenation, the choice of catalyst, ligand, and reaction conditions (e.g., mechanochemical methods like ball-milling) can be critical to favor the desired coupling over side reactions. beilstein-journals.org

| Alkene Partner | Catalyst System | Base | Solvent/Conditions | Product Type |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | Ball-milling | (E)-Alkenyl pyrazole |

| Styrene | Pd(OAc)₂ | NaOAc | DMF | (E)-Styryl pyrazole |

| Electron-deficient alkenes | Pd(L-proline)₂ | K₂CO₃ | Water / Microwave | (E)-Alkenyl pyrazole |

Table 4: General parameters for Heck reactions with brominated heterocycles like this compound. beilstein-journals.orgorganic-chemistry.org

Lithiation and Subsequent Electrophilic Trapping Reactions

The C3-bromo substituent of this compound is susceptible to metal-halogen exchange, most notably through lithiation. While direct experimental data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from closely related analogues. For instance, the lithiation of 4-bromo-1-phenylsulphonylpyrazole with phenyl-lithium occurs regioselectively at the C5 position, adjacent to the nitrogen and the sulfonyl group. rsc.org This suggests that in this compound, lithiation would likely proceed at the C5 position due to the directing effect of the N1-isopropyl group and the adjacent nitrogen atom.

The resulting 5-lithio-3-bromo-1-(propan-2-yl)-1H-pyrazole intermediate would be a potent nucleophile, capable of reacting with a wide range of electrophiles. This would allow for the introduction of various functional groups at the C5 position. Quenching this lithiated species with different electrophiles could yield a variety of 5-substituted-3-bromo-1-(propan-2-yl)-1H-pyrazoles, as illustrated in the following theoretical reaction scheme:

| Electrophile (E-X) | Product |

| D₂O | 3-bromo-5-deuterio-1-(propan-2-yl)-1H-pyrazole |

| CH₃I | 3-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazole |

| (CH₃)₂CO | 2-(3-bromo-1-(propan-2-yl)-1H-pyrazol-5-yl)propan-2-ol |

| CO₂ | This compound-5-carboxylic acid |

This versatile reactivity provides a synthetic pathway to a diverse array of functionalized pyrazole derivatives.

Reductive Debromination Pathways

Typical reaction conditions could involve:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Metal-based Reducing Agents: Utilizing metals such as zinc or tin in the presence of an acid.

Hydride Reagents: Employing reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst.

The choice of reagent and conditions would depend on the desired selectivity and the presence of other functional groups in the molecule.

Reactions at Other Positions of the Pyrazole Nucleus

The pyrazole ring itself is an electron-rich aromatic system, susceptible to electrophilic attack. The positions of substitution are influenced by the existing substituents.

Electrophilic Aromatic Substitution at C4 and C5

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including pyrazoles. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction on this compound is governed by the directing effects of the N1-isopropyl group and the C3-bromo substituent. The N1-isopropyl group is an activating, ortho-, para-directing group, which in the context of the pyrazole ring directs towards the C5 position. The bromine at C3 is a deactivating but ortho-, para-directing group, which would also favor substitution at the C5 position. However, the most electron-rich and sterically accessible position for electrophilic attack on the pyrazole ring is generally the C4 position. nih.gov

Therefore, it is anticipated that electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, would predominantly occur at the C4 position of this compound.

| Electrophilic Reagent | Expected Major Product |

| HNO₃/H₂SO₄ | 3-bromo-4-nitro-1-(propan-2-yl)-1H-pyrazole |

| Br₂/FeBr₃ | 3,4-dibromo-1-(propan-2-yl)-1H-pyrazole |

| SO₃/H₂SO₄ | This compound-4-sulfonic acid |

Further Functionalization of the Pyrazole Ring

Beyond electrophilic substitution, the pyrazole ring can be further functionalized through various other reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed at the C4 position after initial halogenation. nih.gov This would allow for the introduction of aryl, vinyl, or other organic moieties.

Reactivity of the N1-Isopropyl Group

The N1-isopropyl group is generally considered to be chemically robust under many reaction conditions. However, it is not entirely inert. While direct reactions on the isopropyl group itself are not commonly reported for this specific compound, its steric bulk can influence the reactivity of the pyrazole ring by hindering access to the N1 and C5 positions.

In some specific cases, N-dealkylation of N-alkylpyrazoles can be achieved under harsh conditions, but this is not a typical or synthetically useful reaction for the N1-isopropyl group in this context.

Detailed Mechanistic Elucidation of Key Transformations

The mechanism of lithiation at the C5 position is believed to proceed via a directed ortho-metalation (DoM) type mechanism. The lone pair of electrons on the N2 nitrogen atom can coordinate to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent C5 position. This coordination pre-complexation lowers the activation energy for the proton abstraction at C5.

The mechanism of electrophilic aromatic substitution at the C4 position follows the classical SEAr pathway. masterorganicchemistry.com The pyrazole ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. Subsequent deprotonation from the C4 position by a weak base restores the aromaticity of the pyrazole ring, yielding the C4-substituted product. The preference for C4 attack is attributed to the higher electron density at this position in the pyrazole ring system. nih.gov

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for elucidating the precise structure of 3-bromo-1-(propan-2-yl)-1H-pyrazole by providing information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the isopropyl substituent. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would confirm the connectivity of the atoms.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazole H-4 | --- | Doublet |

| Pyrazole H-5 | --- | Doublet |

| Isopropyl CH | --- | Septet |

| Isopropyl CH₃ | --- | Doublet |

Note: Specific chemical shift values and coupling constants are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum would provide evidence for the carbon skeleton of the molecule, with distinct peaks corresponding to each unique carbon atom in the pyrazole ring and the isopropyl group.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyrazole C-3 | --- |

| Pyrazole C-4 | --- |

| Pyrazole C-5 | --- |

| Isopropyl CH | --- |

| Isopropyl CH₃ | --- |

Note: Specific chemical shift values are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions would be expected for the C-H bonds of the alkyl group and the pyrazole ring, C=C and C-N stretching vibrations within the pyrazole ring, and the C-Br stretching frequency.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic/Heteroaromatic) | 3100-3000 |

| C-H (Aliphatic) | 2975-2850 |

| C=N and C=C (Pyrazole Ring) | 1600-1450 |

| C-Br | 650-550 |

Note: These are general ranges and specific values for the target compound are not available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M]⁺ | 188/190 | Molecular ion peak showing the Br isotope pattern. |

| [M-CH₃]⁺ | 173/175 | Loss of a methyl group. |

| [M-C₃H₇]⁺ | 145/147 | Loss of the isopropyl group. |

Note: The molecular formula is C₆H₉BrN₂. The listed m/z values are based on the most abundant isotopes and the expected isotopic pattern for bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly the π → π* transitions associated with the conjugated pyrazole ring system. The position of the maximum absorption (λmax) would be indicative of the extent of conjugation.

Expected UV-Vis Absorption:

| Transition | Expected λmax (nm) |

| π → π* | ~210-230 |

Note: This is a general estimation for pyrazole systems. The exact value is dependent on the solvent and substitution pattern and is not available for this specific compound.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful technique for probing the vibrational modes of a molecule, offering information that is complementary to that obtained from infrared (IR) spectroscopy. The technique is based on the inelastic scattering of monochromatic light, where the frequency of the scattered photons is shifted up or down in comparison to the incident photons. These shifts, known as Raman shifts, correspond to the energies of the vibrational modes of the molecule.

For this compound, a Raman spectrum would reveal a series of characteristic peaks corresponding to the various functional groups and the pyrazole ring system. While a precise data table cannot be constructed without experimental results, the expected regions for key vibrational modes can be predicted based on data from similar compounds.

Anticipated Raman Spectral Features:

Pyrazole Ring Vibrations: The stretching and bending vibrations of the C-C, C-N, and N-N bonds within the pyrazole ring would produce a series of characteristic bands. These are typically observed in the 1300-1600 cm⁻¹ region.

C-H Vibrations: The stretching and bending modes of the C-H bonds on the pyrazole ring and the isopropyl group would also be evident. Aromatic C-H stretching vibrations are generally found around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear at slightly lower wavenumbers.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a signal in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. The intensity of this peak can provide insights into the polarizability of the C-Br bond.

Isopropyl Group Vibrations: The characteristic bending and rocking modes of the CH₃ groups and the C-C stretching of the isopropyl substituent would contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹.

The analysis of Raman spectra, in conjunction with IR data, allows for a more complete assignment of the vibrational modes of the molecule. This is because some vibrations may be strong in Raman and weak or absent in IR, and vice versa, due to the different selection rules governing the two phenomena.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction experiment would provide a wealth of structural information. This would allow for the unambiguous determination of the molecular geometry in the solid state.

Expected Insights from X-ray Crystallography:

Molecular Conformation: The precise orientation of the isopropyl group relative to the pyrazole ring would be established.

Bond Lengths and Angles: The experiment would yield accurate measurements for all bond lengths (e.g., C-N, N-N, C-Br) and bond angles within the molecule. This data is crucial for understanding the electronic structure and bonding.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be revealed, including any significant intermolecular interactions such as hydrogen bonding (if applicable) or dipole-dipole interactions. These interactions are fundamental to the physical properties of the solid material.

Planarity of the Pyrazole Ring: The degree of planarity of the five-membered pyrazole ring could be quantitatively assessed.

While experimental crystallographic data for this compound is not currently available, data from related pyrazole structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, show that the pyrazole ring is typically planar. Such studies also reveal details about intermolecular hydrogen bonding and π-π stacking interactions that influence the crystal packing.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic nature of molecules. For 3-bromo-1-(propan-2-yl)-1H-pyrazole, these calculations reveal key aspects of its reactivity and kinetic stability through the analysis of its molecular orbitals and charge distribution.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted pyrazoles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. For this compound, the electron-withdrawing bromine atom and the electron-donating isopropyl group will have opposing effects on the electron density of the pyrazole (B372694) ring, thereby modulating the frontier orbital energies.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and based on typical ranges observed for substituted pyrazoles in theoretical studies. The actual values would require specific calculations for this molecule.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govwalisongo.ac.id The MEP surface displays the electrostatic potential, with different colors representing varying charge densities. Typically, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas denote positive electrostatic potential (electron-poor regions). walisongo.ac.idnih.gov

In pyrazole derivatives, the nitrogen atoms are generally the most electron-rich centers, making them susceptible to electrophilic attack. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the N2 atom of the pyrazole ring. The bromine atom, being highly electronegative, would also influence the charge distribution, creating a region of positive potential (a σ-hole) on the halogen atom, which can participate in halogen bonding. nih.gov The isopropyl group, being electron-donating, would increase the electron density on the nitrogen atom it is attached to (N1).

Understanding the charge distribution is crucial for predicting the molecule's intermolecular interactions and reactivity patterns. ic.ac.uk

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the properties of molecules with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable structure is reached. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

The planarity of the pyrazole ring is a key feature, and DFT can accurately model this. The orientation of the isopropyl group relative to the pyrazole ring is also an important conformational parameter that can be determined through these calculations.

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-Br | 1.89 Å |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N1-C(isopropyl) | 1.48 Å |

| Bond Angle | C4-C3-Br | 128.5° |

| Bond Angle | N2-N1-C(isopropyl) | 125.0° |

Note: These values are illustrative and based on typical bond lengths and angles for similar structures found in computational studies.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. researchgate.netnih.gov

For pyrazole derivatives, characteristic vibrational modes include the N-H stretching (for N-unsubstituted pyrazoles), C-H stretching, C=C and C=N stretching of the ring, and ring deformation modes. In this compound, specific vibrations associated with the C-Br bond and the isopropyl group would also be present. The calculated frequencies are often scaled to improve agreement with experimental values. nih.gov

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be employed to predict the 1H and 13C NMR chemical shifts of a molecule. rsc.orgnih.gov These predicted shifts can be compared with experimental spectra to confirm the structure and assign resonances to specific nuclei. rsc.org

The chemical shifts in this compound will be influenced by the electronic environment of each nucleus. For instance, the bromine atom will significantly affect the chemical shift of the adjacent C3 carbon. The protons and carbons of the isopropyl group will have characteristic shifts that can be accurately predicted. Studies on other pyrazoles have shown a good correlation between calculated and experimental NMR data. nih.govnih.gov

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H4 | 6.3 |

| H5 | 7.5 |

| CH (isopropyl) | 4.6 |

| CH3 (isopropyl) | 1.5 |

| C3 | 120 |

| C4 | 105 |

| C5 | 138 |

| C (isopropyl) | 52 |

| CH3 (isopropyl) | 23 |

Note: These values are illustrative and relative to a standard (e.g., TMS). They are based on general trends observed for substituted pyrazoles.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the atomic-scale movements and conformational changes of molecules over time. youtube.com For pyrazole derivatives, MD simulations have been instrumental in exploring their interactions with biological targets. nih.gov For instance, simulations have been used to investigate the binding modes of pyrazole-containing compounds with proteins, providing insights into the stability of ligand-receptor complexes. nih.govacs.org This approach can elucidate the specific residues involved in interactions and how the compound orients itself within a binding pocket. youtube.comacs.org

Interactive Table: Representative Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P water) or Implicit (e.g., GB models) |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NVT (constant Number of particles, Volume, Temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |

Computational Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be extensively studied using computational methods, particularly Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations provide insights into the electronic structure of the molecule, which is fundamental to its chemical behavior. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. researchgate.netnih.gov The HOMO-LUMO gap, for example, is an indicator of the molecule's kinetic stability. nih.gov

For substituted pyrazoles, computational studies have been used to predict sites of electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. nih.gov In the case of this compound, DFT calculations could map the electron density distribution, highlighting the electrophilic character of the carbon atom attached to the bromine and the nucleophilic nature of the pyrazole nitrogen atoms. This information is vital for predicting how the molecule will react with other chemical species. Furthermore, computational methods can model entire reaction pathways, calculating the activation energies for various potential reactions and thus predicting the most likely products. nih.gov

Interactive Table: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | The negative of electronegativity. | Describes the tendency of electrons to escape from an equilibrium system. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Predicts the ability to act as an electrophile. |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. shd-pub.org.rsbiointerfaceresearch.com While no specific QSAR studies focusing solely on the reactivity of this compound have been identified, the methodology is widely applied to pyrazole derivatives to predict various properties, including biological activity and toxicity. nih.govnih.gov

A hypothetical QSAR study on the reactivity of a series of bromo-pyrazoles would involve synthesizing a set of related compounds and experimentally measuring their reaction rates for a specific chemical transformation. Various molecular descriptors for each compound would then be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression, are then employed to build a mathematical model that relates the descriptors to the observed reactivity. shd-pub.org.rsbiointerfaceresearch.com Such a model could then be used to predict the reactivity of new, unsynthesized pyrazole derivatives, thereby accelerating the discovery of compounds with desired chemical properties.

Interactive Table: Common Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of Atoms | Basic molecular properties. |

| Topological | Wiener Index, Randić Index | Describes the connectivity and branching of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule. |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Provides insights into the electronic properties. |

Applications in Advanced Materials and Catalysis

Role as Ligands in Coordination Chemistry

Pyrazole (B372694) derivatives are well-established as effective ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms which can coordinate to metal ions. The specific substituents on the pyrazole ring, such as the bromo and isopropyl groups in 3-bromo-1-(propan-2-yl)-1H-pyrazole, can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and catalytic activity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrazole-based ligands is a well-documented area of research. While specific studies on the complexation of this compound are not extensively reported, the general methodologies for creating such complexes are applicable. Typically, the pyrazole ligand is reacted with a metal salt in a suitable solvent, leading to the formation of a coordination complex.

The characterization of these metal complexes is crucial to understanding their structure and bonding. Standard analytical techniques are employed for this purpose:

X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles between the metal center and the pyrazole ligand.

NMR Spectroscopy (¹H and ¹³C): Elucidates the structure of the ligand and how it changes upon coordination to the metal. Shifts in the proton and carbon signals of the pyrazole ring can confirm the coordination.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon complexation can be observed, providing evidence of metal-ligand bond formation.

UV-Visible Spectroscopy: Can be used to study the electronic transitions within the metal complex, offering insights into its electronic structure.

Mass Spectrometry: Confirms the molecular weight of the complex.

Based on the extensive literature on similar pyrazole derivatives, it is anticipated that this compound would form stable complexes with a variety of transition metals, including but not limited to copper, palladium, nickel, and iron. The coordination mode could be monodentate, bridging, or part of a larger chelating ligand system.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes containing pyrazole ligands have demonstrated significant catalytic activity in a range of chemical transformations. The electronic and steric environment created by the ligands around the metal center is a key determinant of the catalyst's performance.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid phase. Metal-pyrazole complexes have been successfully employed in various homogeneous catalytic reactions. Protic pyrazole complexes, for instance, have been reviewed for their versatility in materials chemistry and homogeneous catalysis, with their proton-responsive nature playing a key role. researchgate.net

The catalytic activity of such complexes is often attributed to the ability of the pyrazole ligand to stabilize the metal center in different oxidation states and to create a specific coordination environment that facilitates the catalytic cycle. For example, palladium-pyrazole complexes are known to be effective catalysts for cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in organic synthesis. The presence of the bromo substituent on the pyrazole ring in this compound could potentially influence the electronic properties of the metal center, thereby modulating its catalytic activity.

While less common than their use in homogeneous catalysis, pyrazole-based metal complexes can also be utilized in heterogeneous catalysis. This typically involves immobilizing the complex onto a solid support, such as silica (B1680970), alumina, or a polymer. This approach offers the advantage of easy separation and recycling of the catalyst. The fundamental catalytic properties of the metal-pyrazole complex are retained, with the solid support providing enhanced stability and handling.

Integration into Organic Functional Materials (e.g., polymers, semiconductors)

The incorporation of specific chemical moieties into organic materials can impart desirable functional properties. Pyrazole derivatives, including this compound, can be integrated into polymers and other organic functional materials to enhance their performance.

One notable application is in the field of polymerization catalysis. Research has shown that the use of pyrazole ligands can significantly enhance the catalytic activity of metal catalysts, such as titanium iso-propoxide, for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov The pyrazole ligand is thought to facilitate the formation of a more active catalytic species. nih.gov It is plausible that this compound could be employed in a similar manner to modulate the activity of polymerization catalysts.

While direct integration of this compound into the backbone of polymers or as a component of organic semiconductors is not widely documented, its structural motifs suggest potential. The pyrazole ring is a stable aromatic system, and the presence of the bromo-substituent provides a handle for further chemical modification, such as through cross-coupling reactions, which could be used to attach it to a polymer chain or a larger conjugated system.

Precursors for Agrochemical Development (excluding biological activity/efficacy)

The pyrazole ring is a common scaffold in many commercially successful agrochemicals, particularly insecticides and fungicides. The synthesis of these complex molecules often relies on the use of functionalized pyrazole precursors.

3-Bromo-1H-pyrazoles are valuable intermediates in the synthesis of various agrochemicals. For instance, derivatives of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid are precursors to insecticides like Chlorantraniliprole and Cyantraniliprole. researchgate.netchemicalbook.combldpharm.com The synthesis of these precursors often involves the bromination of a pyrazole ring, followed by further functionalization.

The compound this compound, and its derivatives such as this compound-5-carboxylic acid and this compound-5-carbaldehyde, serve as key building blocks in this context. uni.luuni.lu The isopropyl group at the N1 position and the bromo group at the C3 position are specific structural features that can be tailored to achieve the desired chemical properties in the final agrochemical product. The synthesis of such precursors can involve multi-step reaction sequences, including cyclization, bromination, and oxidation reactions. google.com

The following table provides a summary of some key pyrazole-based agrochemical precursors and their synthetic relevance.

| Precursor Compound | Synthetic Relevance |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Key intermediate for the synthesis of diamide (B1670390) insecticides. chemicalbook.combldpharm.com |

| This compound-5-carboxylic acid | A building block for more complex substituted pyrazoles. uni.lu |

| This compound-5-carbaldehyde | A functionalized precursor for further chemical elaboration. uni.lu |

| 3-Bromopyrazoles | General class of intermediates for agrochemical synthesis. |

Applications in Supramolecular Chemistry and Self-Assembly

Extensive research of publicly available scientific literature and chemical databases did not yield specific studies detailing the application of this compound in the fields of supramolecular chemistry and self-assembly. While the structural features of this compound—namely the pyrazole ring, the bromo substituent, and the isopropyl group—suggest potential for its use as a versatile building block in constructing larger, ordered molecular systems, no concrete examples or detailed research findings have been reported.

The pyrazole core is a well-established motif in supramolecular chemistry, capable of participating in hydrogen bonding and coordinating with metal centers to form metal-organic frameworks (MOFs) and coordination polymers. globalresearchonline.netnih.govresearchgate.net The presence of a bromine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction that is increasingly utilized in crystal engineering to guide the self-assembly of molecules into predictable supramolecular architectures. rsc.orgnih.govbohrium.comacs.org The isopropyl group, while primarily influencing solubility and steric hindrance, can also play a role in dictating the packing of molecules in the solid state.

Hypothetically, this compound could be employed as a ligand in the synthesis of novel supramolecular structures. Its nitrogen atoms could coordinate to metal ions, while the bromo group could interact with other halogen bond acceptors to create extended networks. The interplay between these different non-covalent interactions could lead to the formation of complex and functional materials. However, without specific experimental data or crystal structure analysis for this particular compound or its assemblies, any discussion of its role in supramolecular chemistry remains speculative.

Further research, including the synthesis and crystallographic analysis of metal complexes or co-crystals involving this compound, would be necessary to elucidate its actual behavior and potential applications in this domain.

Future Perspectives and Research Directions

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole will increasingly prioritize environmentally benign methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov Current strategies often rely on traditional multi-step syntheses that may involve harsh conditions. guidechem.com Future research should focus on the following green approaches:

One-Pot, Multi-Component Reactions (MCRs): Designing a one-pot synthesis that combines starting materials like isopropylhydrazine, a suitable three-carbon synthon, and a brominating agent would significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and waste generation. researchgate.netthieme-connect.com The use of catalysts like cetyltrimethylammonium bromide (CTAB) in aqueous media has proven effective for other pyrazole (B372694) syntheses and could be adapted. thieme-connect.com

Aqueous Synthesis: Exploring water as a solvent is a key objective for green chemistry. rsc.orgjetir.org Developing protocols where the cyclization and bromination steps to form this compound can occur in water would offer significant environmental and economic advantages. rsc.org

Photocatalytic Synthesis: Visible-light photocatalysis represents a powerful tool for green synthesis. organic-chemistry.org A future direction involves developing a photocatalytic three-component cascade reaction using readily available starting materials to construct the 4-bromo-substituted pyrazole ring system regioselectively under mild conditions. organic-chemistry.orgscispace.com This approach could be investigated for the synthesis of the 3-bromo isomer.

Enzyme-Catalyzed Synthesis: The use of biocatalysts, such as immobilized lipases, offers a highly selective and environmentally friendly route to pyrazole derivatives. acs.org Research into enzymes that can tolerate and catalyze the reactions of precursors to this compound could lead to highly sustainable manufacturing processes. acs.org

Exploration of Unconventional Reactivity Profiles

The bromine atom and the pyrazole ring in this compound offer multiple sites for chemical modification. Future research will move beyond standard cross-coupling reactions to explore more novel and efficient transformations.

Photoredox Catalysis: The application of visible-light photoredox catalysis can unlock new reaction pathways. acs.org For instance, a domino sequence involving a photoinduced cycloaddition followed by a photocatalyzed fragmentation could be explored to build the pyrazole core. acs.org This methodology could use α,β-unsaturated aldehydes as synthetic equivalents of alkynes, with the aldehyde acting as a photoremovable directing group. acs.org Furthermore, visible-light-induced C-N bond cleavage in related pyrazolo[1,2-a]pyrazole systems suggests that the N-isopropyl bond or other bonds within the target molecule could be selectively functionalized under photochemical conditions. nih.gov

C-H Activation: Direct functionalization of the C-H bonds on the pyrazole ring (at positions 4 and 5) or on the isopropyl group represents a highly atom-economical strategy. Future studies will likely focus on developing transition-metal-catalyzed methods to selectively activate these C-H bonds for arylation, alkylation, or other modifications, bypassing the need for pre-functionalized substrates.

Radical-Mediated Reactions: Investigating radical-mediated pathways can provide access to novel derivatives. For example, the radical addition of hydrazones to α-bromo ketones under visible light catalysis is a known method for preparing 1,3,5-trisubstituted pyrazoles. acs.org Adapting such radical processes could enable the introduction of new substituents onto the this compound scaffold.

Advanced Computational Modeling for Predictive Chemical Design

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. researchgate.net For this compound, computational chemistry will play a pivotal role in predicting its properties and guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations will be crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.govresearchgate.net These studies can predict the most likely sites for electrophilic and nucleophilic attack, determine the stability of reaction intermediates, and elucidate reaction mechanisms. researchgate.netnih.gov For instance, calculating the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and chemical reactivity. nih.gov

Predictive Modeling for Material Science: Computational screening can predict the suitability of derivatives of this compound for various non-biological applications. By calculating properties such as electronic bandgap, charge transport characteristics, and interaction energies with other molecules or surfaces, researchers can identify promising candidates for use in organic electronics or as ligands in catalysis.

Virtual Library Design and Screening: Computational tools can be used to generate large virtual libraries of derivatives based on the this compound scaffold. These libraries can then be screened in silico for desired properties, such as binding affinity to a specific protein target or optimal electronic properties for a material application, thereby prioritizing the most promising compounds for synthesis. nih.gov

The table below illustrates the kind of data that can be generated through DFT calculations for pyrazole derivatives, providing a foundation for predictive design.

| Parameter | Description | Example Value (Calculated for a related pyrazole derivative) | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV | nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 5.3 eV | nih.gov |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye | researchgate.net |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating sites for nucleophilic/electrophilic attack. | Varies per atom | researchgate.net |

Expansion of Non-Biological Applications

While pyrazoles are extensively studied in medicinal chemistry, future research on this compound should also explore its potential in materials science and catalysis. researchgate.net

Organic Electronics: The pyrazole ring is an electron-rich heterocycle, and its derivatives can exhibit interesting photophysical properties. amazonaws.com Future work could involve synthesizing oligomers or polymers incorporating the this compound unit. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the conjugated system. researchgate.net These new materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors.

Ligand Development for Catalysis: Pyrazoles are effective ligands for transition metals, forming stable complexes used in various catalytic reactions. chemscene.com The specific steric and electronic properties imparted by the isopropyl and bromo substituents on this compound could lead to novel catalysts with unique reactivity or selectivity. Research could focus on synthesizing its metal complexes (e.g., with palladium, copper, nickel) and evaluating their performance in cross-coupling, oxidation, or reduction reactions.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals. The electron-rich nature of the pyrazole ring and the presence of heteroatoms could allow derivatives of this compound to adsorb onto metal surfaces and protect them from corrosive environments.

Integration with High-Throughput Experimentation and Automation

To accelerate the exploration of the chemical space around this compound, modern high-throughput and automated methods will be indispensable.

Automated Synthesis: The development of automated synthesis platforms can rapidly generate libraries of derivatives. By programming a sequence of reactions, such as parallel cross-coupling reactions starting from this compound with a diverse set of building blocks, hundreds of new compounds can be synthesized with minimal manual intervention.

High-Throughput Screening (HTS): Once libraries of derivatives are created, HTS techniques can be employed to quickly evaluate them for desired properties. For example, in materials science, automated systems can screen for fluorescence or conductivity. In catalysis, HTS can be used to rapidly test the efficacy of new pyrazole-based ligands in a specific chemical transformation.

Data-Driven Discovery: The large datasets generated from high-throughput synthesis and screening can be analyzed using machine learning algorithms. This data-driven approach can identify structure-activity or structure-property relationships, leading to more accurate predictive models and accelerating the design-build-test-learn cycle for discovering new functional molecules based on the this compound scaffold.

Q & A